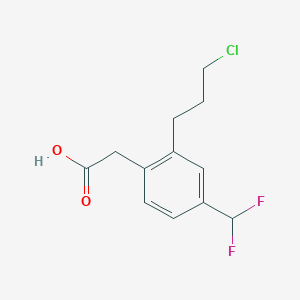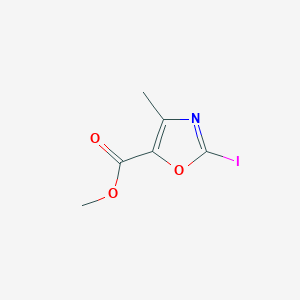
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid is an organic compound with the molecular formula C12H13ClF2O2 This compound is characterized by the presence of a chloropropyl group and a difluoromethyl group attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethyl)benzaldehyde and 3-chloropropyl bromide.
Grignard Reaction: The 4-(difluoromethyl)benzaldehyde undergoes a Grignard reaction with 3-chloropropyl magnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Major Products
Substitution: Products include substituted phenylacetic acids with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include alcohols, carboxylate salts, and other oxidized derivatives.
Esterification: Products include esters of phenylacetic acid.
Scientific Research Applications
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the difluoromethyl group can enhance its binding affinity and selectivity for certain targets, while the chloropropyl group can facilitate its incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)-5-(difluoromethyl)phenylacetic acid
- 2-(3-Chloropropyl)-5-(trifluoromethoxy)phenylacetic acid
Uniqueness
2-(3-Chloropropyl)-4-(difluoromethyl)phenylacetic acid is unique due to the specific positioning of the chloropropyl and difluoromethyl groups on the phenylacetic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H13ClF2O2 |
|---|---|
Molecular Weight |
262.68 g/mol |
IUPAC Name |
2-[2-(3-chloropropyl)-4-(difluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H13ClF2O2/c13-5-1-2-8-6-10(12(14)15)4-3-9(8)7-11(16)17/h3-4,6,12H,1-2,5,7H2,(H,16,17) |
InChI Key |
JDYORGDGSCERPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)CCCCl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)




![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)



![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)


